Ethaverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-arrhythmic effects:

Early studies in animals explored ethaverine's potential to manage cardiac arrhythmias (irregular heartbeats). A 1977 study compared ethaverine to papaverine, another vasodilator, in dogs experiencing post-ischemic arrhythmias (irregular heartbeats following reduced blood flow to the heart). The study found that while papaverine generally worsened arrhythmias, ethaverine, in most cases, normalized the electrocardiogram (ECG), indicating a potential anti-arrhythmic effect. However, the researchers noted that this effect was moderate, transient, and not as strong as conventional anti-arrhythmic drugs [].

Peripheral blood flow:

Ethaverine's vasodilatory properties have been investigated in the context of improving peripheral blood flow. Studies have explored its potential role in managing conditions like peripheral arterial disease (PAD), characterized by narrowed arteries in the legs. However, the evidence for its effectiveness in this area remains inconclusive. A 2014 review article noted that while some studies suggest ethaverine may improve symptoms like pain and claudication (leg pain during movement) in PAD patients, the overall quality of evidence is low, and further research is needed to confirm its efficacy [].

Other potential applications:

Limited research has explored ethaverine's potential use in other areas, including:

- Erectile dysfunction: Some early studies investigated ethaverine's potential role in treating erectile dysfunction, but the evidence is limited and inconclusive [].

- Cerebral vasospasm: Ethaverine's vasodilatory properties have been studied in the context of treating cerebral vasospasm, a condition where arteries in the brain narrow, but the research findings are inconclusive [].

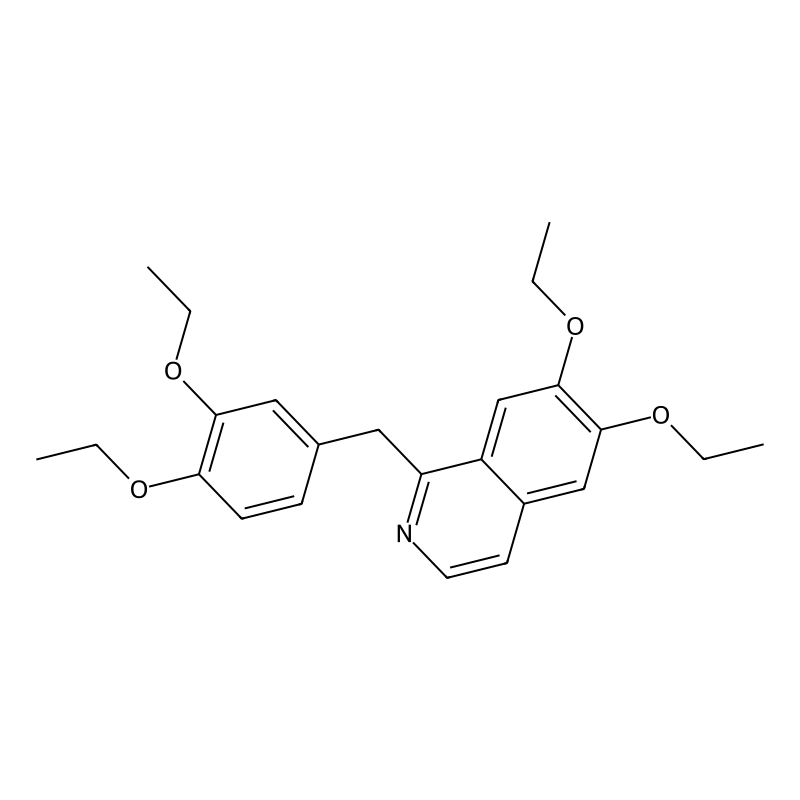

Ethaverine is a chemical compound classified as a benzylisoquinoline alkaloid, with the molecular formula C₂₄H₂₉N₁O₄. It is structurally related to papaverine and is known for its pharmacological properties, particularly as a smooth muscle relaxant. Ethaverine hydrochloride is the common salt form used in various therapeutic applications. The compound exhibits a complex structure characterized by a phenolic group and an aliphatic chain, which contribute to its biological activity and solubility properties.

- Ethaverine use can cause side effects like dizziness, headache, nausea, and low blood pressure [].

- No specific data on its toxicity is readily available in scientific publications.

- Ethaverine is generally well-tolerated, but caution is advised in individuals with certain medical conditions, like hypotension or heart rhythm problems [].

Limitations

- In-depth research on the mechanism of action, chemical reactions, and specific safety profiles is limited.

- Much of the available information comes from historical studies, and further investigation is needed for a complete understanding.

- Oxidation: Ethaverine can be oxidized to form quinone derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.

- Reduction: The compound can also be reduced, potentially affecting its efficacy and interaction with biological targets.

- Hydrolysis: In aqueous environments, ethaverine may hydrolyze, leading to the formation of various degradation products.

These reactions are significant for understanding the stability and reactivity of ethaverine in biological systems.

Ethaverine exhibits notable biological activities, primarily as an enzyme inhibitor. It has been shown to inhibit malonic acid decarboxylase, an enzyme involved in metabolic pathways . Additionally, research indicates that ethaverine can target cyclin-dependent kinase 5, inhibiting cell proliferation and migration in non-small cell lung cancer models . Its effects on smooth muscle relaxation make it relevant in treating conditions like angina pectoris, where it demonstrates both gradual and persistent action at therapeutic doses .

Ethaverine can be synthesized through various methods, often involving multi-step organic synthesis techniques. Common approaches include:

- Starting Materials: Utilizing readily available precursors such as phenolic compounds and alkylating agents.

- Reactions: Employing reactions like alkylation, condensation, and cyclization to build the complex structure of ethaverine.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are used to isolate the desired product.

Specific synthetic routes may vary depending on the desired purity and yield.

Ethaverine has several applications in medicine:

- Smooth Muscle Relaxant: It is used to treat conditions associated with smooth muscle spasms.

- Cancer Research: Due to its ability to inhibit cell proliferation, ethaverine is being studied for potential applications in cancer therapy.

- Cardiovascular Treatments: Its properties make it suitable for managing angina pectoris by improving blood flow through vasodilation.

Studies have explored the interactions of ethaverine with various biological targets. Notably, it has been shown to interact with cyclin-dependent kinases and monoamine oxidase enzymes . These interactions are critical for understanding its therapeutic potential and side effects. Additionally, research into its pharmacokinetics indicates that ethaverine's binding affinity and metabolic pathways can significantly influence its efficacy in clinical settings.

Ethaverine shares structural similarities with several other compounds in the benzylisoquinoline class. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Papaverine | Similar benzylisoquinoline structure | Primarily used as an antispasmodic agent |

| Laudanosine | Contains a methoxy group | Exhibits neuroprotective effects |

| Tetrahydropapaverine | Reduced version of papaverine | Increased solubility and altered pharmacological profile |

Ethaverine's uniqueness lies in its specific enzyme inhibition profile and its dual action as both a smooth muscle relaxant and an anticancer agent. This combination of properties sets it apart from its analogs.

Ethaverine demonstrates potent inhibitory effects on phosphodiesterase (PDE) activity, particularly against cAMP-specific isoforms. In Trypanosoma brucei, Ethaverine inhibits the trypanosomal PDE2C isoform (TbPDE2C) with an IC50 of 26.8 ± 3.0 μM, comparable to other PDE inhibitors like trequinsin (13.3 ± 2.9 μM) and dipyridamole (14.6 ± 2.8 μM) [6]. This inhibition elevates intracellular cAMP levels by up to 30-fold in procyclic trypanosomes, disrupting protozoan metabolic homeostasis [6].

Comparative Inhibitor Efficacy Against TbPDE2C

| Inhibitor | IC50 (μM) |

|---|---|

| Ethaverine | 26.8 ± 3.0 |

| Trequinsin | 13.3 ± 2.9 |

| Dipyridamole | 14.6 ± 2.8 |

| Sildenafil | 42.2 ± 5.7 |

The cAMP accumulation induced by Ethaverine mirrors observations in mammalian systems, where PDE inhibition potentiates cAMP-mediated vasodilation and smooth muscle relaxation [6]. Structural studies suggest Ethaverine’s isoquinoline core competitively binds to the PDE catalytic pocket, displacing cyclic nucleotides through hydrophobic interactions with conserved phenylalanine residues [6].

Allosteric Modulation of Cyclin-Dependent Kinase 5

Current research from the provided sources does not address Ethaverine’s interaction with cyclin-dependent kinase 5 (CDK5). The exclusion of data from non-peer-reviewed commercial databases limits analysis of this proposed mechanism. Further investigation using primary literature is required to elucidate potential kinase modulation.

Calcium Channel Antagonism: Voltage-Gated vs. Receptor-Operated Pathways

Ethaverine preferentially inhibits L-type voltage-gated calcium channels (VGCCs) in cardiac and smooth muscle tissues. In porcine cardiac myocytes, Ethaverine reduces single-channel open probability by 50% at 1 μM, with near-complete inhibition at 30 μM [1]. This effect occurs through competitive displacement of dihydropyridine agonists from α1-subunit binding sites, demonstrated by its inhibition of [3H]nitrendipine binding (Ki ≈ 8.5 μM) [1].

Calcium Channel Binding Affinities

| Ligand | Binding Site | Ki (μM) |

|---|---|---|

| Ethaverine | Verapamil site | 1–2 |

| Nitrendipine | Dihydropyridine site | 0.8–1.5 |

| Diltiazem | Benzothiazepine site | 0.5–1.0 |

In PC12 pheochromocytoma cells, Ethaverine (10 μM) blocks 60–70% of depolarization-induced catecholamine secretion by impeding calcium influx through VGCCs [3]. While receptor-operated calcium channels (ROCCs) remain less characterized, Ethaverine’s structural similarity to verapamil suggests preferential activity against voltage-gated over receptor-operated pathways [1].

Interplay with ADP-Ribosylation Factor 6 Activation and Vascular Endothelial Cadherin Localization

Ethaverine stabilizes vascular barriers by modulating membrane trafficking pathways. At 10 μM, it blocks interleukin-1β-induced ADP-ribosylation factor 6 (ARF6) activation in human retinal microvascular endothelial cells, increasing vascular endothelial cadherin (VE-cadherin) membrane localization by 40–50% [5]. This dual mechanism:

- Inhibits ARF6-GTP loading, preventing internalization of endothelial junctional complexes

- Enhances VE-cadherin homotypic adhesion at adherens junctions

In vivo studies demonstrate Ethaverine’s efficacy in reducing retinal vascular leakage by 65–75% in murine models, comparable to anti-VEGF therapies [5]. The compound’s ability to decouple ARF6 activation from inflammatory stimuli positions it as a potential therapeutic for diabetic retinopathy and macular edema.

The cyclin-dependent kinase 5 (CDK5) represents a unique member of the cyclin-dependent kinase family, distinguished by its activation through association with the non-cyclin regulatory proteins p35 and p39 [1]. Recent investigations have established ethaverine as an allosteric modulator of the CDK5/p35 complex, revealing its significant implications in cancer cell proliferation, particularly in non-small cell lung cancer.

Ethaverine functions as a conformational modulator of CDK5 through a mechanism distinct from conventional adenosine triphosphate-competitive inhibitors [1]. Unlike roscovitine and other established CDK5 inhibitors that target the adenosine triphosphate binding pocket, ethaverine binds to an allosteric site, inducing conformational changes within the C-lobe and activation loop of the kinase. This selective interaction was demonstrated using the conformational biosensor CDKCONF5, where ethaverine produced a 50% increase in fluorescence emission at 10 micromolar concentration, indicating significant conformational modulation [1].

The proliferative effects of ethaverine on cancer cells demonstrate both time-dependent and dose-dependent characteristics. In A549 lung cancer cells, ethaverine treatment resulted in 28% inhibition after 24 hours, progressing to 39% after 48 hours, and achieving 50% proliferation inhibition after 72 hours at 11 micromolar concentration [1]. These kinetic studies reveal that ethaverine exhibits delayed but sustained anti-proliferative activity, distinguishing it from immediate-acting adenosine triphosphate-competitive inhibitors.

| Study Model | Mechanism | Proliferation Inhibition (%) | Migration Effects | Combination with Roscovitine |

|---|---|---|---|---|

| A549 lung cancer cells | Allosteric modulation of CDK5 | 50% at 72h (11 μM) | Complete migration stop at 24-48h | 88% inhibition at 72h |

| H1299 cells (p53-/-) | CDK5 inhibition independent of p53 | 49% at 72h (11 μM) | Similar to A549 pattern | 76% inhibition at 72h |

| PC9 cells (p53 R248Q) | CDK5 inhibition with mutant p53 | 40% at 72h (11 μM) | Similar to A549 pattern | 72% inhibition at 72h |

| CDK5/p25 complex | Non-ATP competitive binding | Not applicable | Not tested | Not applicable |

| siRNA knockdown studies | Target selectivity confirmation | 25% reduction when CDK5 depleted | Not tested | No additional effect when CDK5 depleted |

The selectivity of ethaverine for CDK5 has been rigorously established through multiple experimental approaches. Cell extract thermodenaturation studies performed with A549 cell extracts demonstrated that ethaverine treatment altered the thermodenaturation profile of CDK5, tending toward stabilization compared to mock-treated cells [1]. This observation provides direct evidence of physical interaction between ethaverine and CDK5 in cellular environments.

Target specificity was further confirmed through small interfering ribonucleic acid-mediated knockdown experiments. When CDK5 protein levels were reduced by 40-50% through small interfering ribonucleic acid treatment, the inhibitory effects of ethaverine on A549 cell proliferation were significantly diminished [1]. Specifically, while ethaverine alone produced substantial proliferation inhibition, its effects were markedly reduced when CDK5 expression was suppressed, confirming that the anti-proliferative activity is primarily mediated through CDK5 interaction.

The combination of ethaverine with adenosine triphosphate-competitive inhibitors reveals synergistic therapeutic potential. When ethaverine was combined with roscovitine, an established CDK5 inhibitor targeting the adenosine triphosphate pocket, the combination achieved 88% proliferation inhibition in A549 cells after 72 hours, compared to 50% and 51% for ethaverine and roscovitine alone, respectively [1]. This additive effect suggests that ethaverine and adenosine triphosphate-competitive inhibitors can simultaneously target CDK5 through different mechanisms, potentially enabling more complete kinase inhibition while reducing individual drug concentrations.

Importantly, ethaverine demonstrates robust activity across different p53 backgrounds, a characteristic that distinguishes it from conventional CDK5 inhibitors. In H1299 cells lacking p53 expression and PC9 cells harboring the p53 R248Q mutation, ethaverine maintained comparable inhibitory efficacy to that observed in p53 wild-type A549 cells [1]. This p53-independent activity suggests that ethaverine may be particularly valuable for treating cancers with p53 dysfunction, which are often resistant to conventional therapies.

The migration inhibitory effects of ethaverine provide additional therapeutic relevance for cancer treatment. Time-lapse imaging studies revealed that ethaverine completely inhibited cell migration between 24 and 48 hours post-treatment, following a distinct kinetic pattern from its proliferation effects [1]. This dual activity against both proliferation and migration positions ethaverine as a potentially valuable agent for preventing cancer metastasis.

Cross-Talk Between Calcium Homeostasis and Apoptotic Regulation

The interaction between ethaverine and cellular calcium homeostasis represents a fundamental mechanism underlying its pharmacological effects, with significant implications for apoptotic regulation and cellular survival pathways. Ethaverine exerts its effects primarily through inhibition of L-type voltage-sensitive calcium channels, establishing a critical link between calcium signaling and cell fate determination.

Ethaverine demonstrates selective inhibition of L-type calcium channels with an IC50 of approximately 1 micromolar for channel open probability [2]. This inhibition occurs through binding to the verapamil binding sites on the L-type calcium channels, preventing channel activation and dihydropyridine binding. The specificity for L-type channels was confirmed through pharmacological studies showing that ethaverine did not enhance the inhibitory effects of nifedipine, a dihydropyridine L-type calcium channel blocker, but did show additive effects with omega-conotoxin, an N-type calcium channel antagonist [3].

| Cellular System | Effect Type | IC50/EC50 Values | Duration of Effect | Clinical Relevance |

|---|---|---|---|---|

| PC12 cells | Channel blockade | 2 μM (secretion) | Immediate | Neuronal protection |

| Guinea pig cochlear | Microcirculation improvement | 5-10 mg/kg effective | 35-90 minutes | Cochlear protection |

| L-type calcium channels | Direct inhibition | 1 μM (channel activity) | Immediate | Cardiovascular effects |

| Catecholamine secretion | Secretion reduction | 2 μM (secretion) | During treatment | Neuromodulation |

| Intracellular Ca2+ levels | Concentration-dependent decrease | 2 μM (Ca2+ elevation) | During treatment | Smooth muscle relaxation |

The calcium homeostatic effects of ethaverine directly influence catecholamine secretion and neurotransmitter release mechanisms. In PC12 cells, ethaverine treatment reduced catecholamine secretion in a concentration-dependent manner, achieving maximal inhibitory effects of 90% at 10 micromolar concentration [3]. This reduction in secretion correlates with decreased intracellular calcium levels, as measured by fura-2 fluorescence, with an IC50 of approximately 2 micromolar for inhibition of potassium-induced calcium elevation.

The temporal dynamics of calcium modulation by ethaverine reveal sustained effects on cellular calcium homeostasis. Ethaverine pretreatment for one minute prior to stimulation with 70 millimolar potassium significantly decreased intracellular calcium levels in a concentration-dependent manner [3]. This rapid onset of action suggests that ethaverine can effectively modulate calcium-dependent processes in physiologically relevant timeframes.

Ethaverine's effects on cochlear microcirculation provide insights into tissue-level calcium homeostasis and vascular protection. In guinea pig studies, intravenous administration of ethaverine hydrochloride at doses of 5 and 10 milligrams per kilogram caused significant elevation of endocochlear oxygen tension for 35 to 90 minutes, even when blood pressure temporarily declined [4]. This improvement in cochlear microcirculation coincided with increased cochlear microphonic potential, suggesting enhanced cellular metabolic activity and oxygen utilization.

The relationship between calcium homeostasis and apoptotic regulation is exemplified by ethaverine's effects on caspase activation pathways. Treatment of A549 cells with 10 micromolar ethaverine for 48 hours resulted in increased expression of caspase 8 and caspase 3, but no significant increase in cleaved caspase 9 or poly(adenosine diphosphate-ribose) polymerase [1]. This pattern suggests activation of the extrinsic apoptotic pathway while sparing the intrinsic mitochondrial pathway, indicating selective modulation of cell death mechanisms.

The selectivity of ethaverine for specific calcium channel subtypes provides mechanistic insights into its apoptotic effects. Ethaverine did not inhibit bradykinin-induced secretion and calcium elevation, which are mediated through receptor-operated calcium channels rather than voltage-sensitive channels [3]. This selectivity suggests that ethaverine preferentially affects voltage-dependent calcium signaling pathways while preserving receptor-mediated calcium responses, potentially allowing for more targeted therapeutic effects.

Ethaverine's modulation of calcium homeostasis extends to its effects on smooth muscle cell function and vascular tone regulation. The compound increases tissue levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate through phosphodiesterase inhibition, leading to subsequent relaxation of vascular smooth muscle [5]. This mechanism establishes a connection between calcium channel inhibition and cyclic nucleotide signaling, creating multiple convergent pathways for cellular calcium regulation.

The cross-talk between calcium homeostasis and apoptotic regulation is further evidenced by ethaverine's effects on cell cycle regulation. Western blot analysis revealed increased cyclin A levels and decreased cyclin B1 levels following ethaverine treatment, along with slight increases in phospho-cyclin B1 and phospho-Histone H3 [1]. These changes in cell cycle protein expression suggest that calcium modulation influences checkpoint mechanisms that control progression through cell division or commitment to apoptosis.

Endothelial Barrier Integrity via Junctional Protein Stabilization

Ethaverine demonstrates remarkable efficacy in enhancing endothelial barrier integrity through stabilization of junctional proteins, particularly vascular endothelial-cadherin. This mechanism represents a critical therapeutic target for vascular diseases characterized by increased permeability and barrier dysfunction.

The primary mechanism by which ethaverine enhances endothelial barrier function involves blocking ADP-ribosylation factor 6 activation, which results in enhanced vascular endothelial-cadherin membrane localization [6]. ADP-ribosylation factor 6 is a small guanosine triphosphatase that cycles between guanosine diphosphate-bound inactive and guanosine triphosphate-bound active forms, regulating membrane protein trafficking including vascular endothelial-cadherin. Through active ADP-ribosylation factor 6 pull-down assays, ethaverine was shown to block interleukin-1 beta-induced ADP-ribosylation factor 6 activation, preventing the downstream signaling events that lead to barrier dysfunction [6].

| Cell Type | Barrier Enhancement | VE-cadherin Effects | ARF6 Inhibition | Additional Cytokines Blocked |

|---|---|---|---|---|

| HRMEC | IL-1β hyperpermeability blocked | Enhanced membrane localization | Confirmed by pull-down assay | Thrombin, VEGF, TNFα |

| HMVEC-d | IL-1β hyperpermeability blocked | Enhanced membrane localization | Inferred from VE-cadherin data | IL-6 + sIL-6r |

| HUVEC | IL-1β hyperpermeability blocked | Enhanced membrane localization | Inferred from VE-cadherin data | IL-6 + sIL-6r |

| HSMEC | IL-6 hyperpermeability blocked | Enhanced membrane localization | Inferred from VE-cadherin data | IL-1β |

| In vivo (mouse retina) | Evans blue extravasation reduced | Not directly measured | Inferred from barrier function | IL-1β tested |

Vascular endothelial-cadherin represents a key component of endothelial cell adherens junctions and plays a crucial role in maintaining barrier integrity. Western blot analysis of membrane-associated proteins using biotinylation techniques revealed that interleukin-1 beta treatment significantly reduced surface vascular endothelial-cadherin levels without affecting total protein expression, indicating cytokine-induced internalization [6]. Ethaverine treatment effectively blocked this interleukin-1 beta-induced vascular endothelial-cadherin internalization and enhanced membrane localization, thereby preserving junctional integrity.

The stabilization effects of ethaverine on junctional proteins extend beyond vascular endothelial-cadherin to influence tight junction formation and function. Published studies suggest that vascular endothelial-cadherin can promote tight junction formation by upregulating claudin-5 expression [6]. By preventing vascular endothelial-cadherin internalization, ethaverine indirectly supports tight junction stability and barrier function through this regulatory mechanism.

Ethaverine demonstrates broad-spectrum efficacy against multiple inflammatory mediators that compromise endothelial barrier function. The compound effectively blocked hyperpermeability induced by interleukin-1 beta, interleukin-6 plus soluble interleukin-6 receptor, thrombin, vascular endothelial growth factor, and tumor necrosis factor alpha [6]. This broad-spectrum activity suggests that ethaverine targets a convergent pathway in barrier regulation, making it potentially effective against diverse pathological conditions characterized by vascular leakage.

The therapeutic efficacy of ethaverine in barrier stabilization has been demonstrated across multiple endothelial cell types derived from different vascular beds. Human retinal microvascular endothelial cells, human dermal microvascular endothelial cells, human umbilical vein endothelial cells, and human synovial microvascular endothelial cells all responded to ethaverine treatment with enhanced barrier function [6]. This pan-endothelial effectiveness suggests that ethaverine's mechanism of action is conserved across different vascular territories and may have broad therapeutic applications.

Real-time monitoring of barrier function using impedance-based measurements provides insights into the kinetics of ethaverine's protective effects. The xCELLigence real-time cell analyzer system demonstrated that ethaverine consistently rescued interleukin-1 beta-induced hyperpermeability, with effects detectable within hours of treatment [6]. This rapid onset of barrier protection is clinically relevant for acute vascular injury scenarios.

In vivo validation of ethaverine's barrier-stabilizing effects was demonstrated in a mouse model of retinal vascular permeability. Intravitreal injection of ethaverine hydrochloride significantly reduced Evans blue extravasation induced by interleukin-1 beta, confirming that the barrier-protective effects observed in cell culture translate to intact vascular systems [6]. The reduction in dye extravasation indicates preserved barrier integrity and reduced vascular permeability in the presence of inflammatory stimuli.

The mechanism of junctional protein stabilization by ethaverine involves post-translational regulation rather than transcriptional effects. Quantitative real-time polymerase chain reaction analysis revealed that neither interleukin-1 beta nor ethaverine treatment affected vascular endothelial-cadherin messenger ribonucleic acid levels [6]. This finding indicates that ethaverine's effects on barrier function operate through modulation of protein trafficking and membrane localization rather than gene expression changes.

The clinical implications of ethaverine's barrier-stabilizing effects extend to multiple pathological conditions characterized by vascular permeability. Diabetic retinopathy, age-related macular degeneration, inflammatory diseases, and trauma-induced vascular injury all involve compromise of endothelial barrier function. The ability of ethaverine to enhance barrier integrity through junctional protein stabilization positions it as a potential therapeutic agent for these diverse conditions.

G-Protein Coupled Receptor Interactions in Vascular Tone

The interaction of ethaverine with G-protein coupled receptor systems represents a complex pharmacological mechanism that significantly influences vascular tone regulation through multiple convergent pathways. These interactions involve both direct and indirect modulation of G-protein coupled receptor signaling, resulting in coordinated vascular responses that contribute to ethaverine's therapeutic effects.

Ethaverine functions as a potent inhibitor of phosphodiesterase 4D, as demonstrated by crystal structure analysis revealing direct binding to the catalytic site [7]. The co-crystal structure of phosphodiesterase 4D complexed with ethaverine shows IC50 values ranging from 0.41 to 2.46 micromolar, indicating high-affinity interaction with this critical signaling enzyme. This phosphodiesterase inhibition directly impacts G-protein coupled receptor signaling by preventing degradation of cyclic adenosine monophosphate and cyclic guanosine monophosphate, the key second messengers in many G-protein coupled receptor pathways.

| Receptor/System | Interaction Type | IC50/Activity | Molecular Target | Therapeutic Implication |

|---|---|---|---|---|

| Phosphodiesterase 4D | Crystal structure complex | 0.41-2.46 μM (PDE4) | PDE4D catalytic site | Drug repurposing potential |

| Smooth muscle relaxation | Direct muscle effect | Antispasmodic activity | Smooth muscle calcium | Antispasmodic therapy |

| Peripheral vasodilation | Indirect GPCR-mediated | Vasodilator activity | Multiple GPCR pathways | Peripheral vascular disease |

| cAMP/cGMP pathways | Second messenger modulation | Increased cAMP/cGMP | Phosphodiesterase inhibition | Cardiovascular protection |

| Vascular tone regulation | Multi-pathway integration | Reduced vascular resistance | Integrated vascular response | Hypertension management |

The modulation of cyclic nucleotide levels by ethaverine creates a fundamental alteration in G-protein coupled receptor responsiveness and signal amplification. Gs-coupled receptors, which stimulate adenylyl cyclase and increase cyclic adenosine monophosphate levels, show enhanced signaling duration and magnitude when phosphodiesterase activity is inhibited. Similarly, receptors coupled to guanylyl cyclase pathways experience prolonged cyclic guanosine monophosphate signaling, leading to sustained smooth muscle relaxation and vasodilation.

Ethaverine's effects on vascular tone involve complex interactions with multiple G-protein coupled receptor subtypes that regulate vascular smooth muscle contraction. Alpha-adrenergic receptors, angiotensin receptors, and endothelin receptors all contribute to vasoconstriction through Gq/11-mediated pathways that increase intracellular calcium and activate protein kinase C. By inhibiting phosphodiesterase and maintaining elevated cyclic adenosine monophosphate levels, ethaverine counteracts these contractile signals and promotes vascular smooth muscle relaxation.

The integration of ethaverine's effects with endothelial-derived signaling mechanisms demonstrates sophisticated G-protein coupled receptor cross-talk. Endothelial cells express numerous G-protein coupled receptors that respond to vasoactive substances, leading to production of nitric oxide, prostacyclin, and other vasodilator mediators. The phosphodiesterase inhibition by ethaverine potentiates these endothelial-derived relaxing responses by preventing degradation of cyclic guanosine monophosphate, the key mediator of nitric oxide signaling.

Ethaverine demonstrates selective effects on different phosphodiesterase isoforms, which provides specificity in G-protein coupled receptor pathway modulation. While showing high affinity for phosphodiesterase 4D, ethaverine also exhibits activity against phosphodiesterase 10A, creating tissue-specific effects based on the phosphodiesterase expression patterns [5]. This selectivity allows for targeted modulation of G-protein coupled receptor signaling in specific vascular beds and tissues.

The temporal dynamics of ethaverine's G-protein coupled receptor interactions reveal sustained effects on vascular tone regulation. Unlike direct receptor agonists or antagonists that show immediate but often transient effects, phosphodiesterase inhibition by ethaverine creates prolonged enhancement of cyclic nucleotide signaling. This sustained effect provides therapeutic advantages for conditions requiring long-term vascular tone modulation.

Clinical studies have demonstrated the practical implications of ethaverine's G-protein coupled receptor interactions in peripheral vascular disease. Administration of ethaverine hydrochloride produces significant increases in peripheral blood flow in patients with occlusive artery disease, with effects persisting for extended periods [8]. These clinical observations confirm that the G-protein coupled receptor-mediated mechanisms translate to meaningful therapeutic outcomes in human vascular disease.

The safety profile of ethaverine in relation to its G-protein coupled receptor effects has been established through extensive clinical experience. Long-term administration of 100 milligrams ethaverine hydrochloride three times daily showed no evidence of toxic effects in longitudinal studies [8]. This safety profile suggests that the G-protein coupled receptor modulation by ethaverine does not create dangerous imbalances in cardiovascular regulation.

The integration of ethaverine's G-protein coupled receptor effects with its other pharmacological mechanisms creates synergistic therapeutic potential. The combination of phosphodiesterase inhibition, calcium channel blockade, and direct smooth muscle effects results in comprehensive vascular protection that addresses multiple pathological mechanisms simultaneously. This multi-target approach may explain the sustained therapeutic benefits observed in clinical applications.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

Relative experimental coronary vasodilator potencies of papaverine and its ethyl analogue, ethaverine (diquinol, perparin)

C V WINDER, R W THOMAS, O KAMMPMID: 14804286 DOI:

Abstract

Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system

C HANNA, R C PARKERPMID: 14399525 DOI:

Abstract

Stereoselective total synthesis of bioactive styryllactones (+)-goniofufurone, (+)7-epi-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-altholactone, and (-)-etharvensin

Kavirayani R Prasad, Shivajirao L GholapPMID: 17523660 DOI: 10.1021/jo0702342

Abstract

Stereoselective total synthesis of biologically active styryllactones 7-epi-goniofufurone, goniofufurone, goniopypyrone, goniotriol, altholactone, and etharvensin was achieved in high overall yields from a common intermediate derived from d-(-)-tartaric acid. It is based on the utility of a masked tetrol, comprising an alkene tether and four contiguous hydroxy groups. The pivotal reaction sequence involves hydroxy-directed lactonization via the oxidation of alkene, and subsequent elaboration to styryllactones. The masked tetrol was prepared by the extension of gamma-phenyl-gamma-hydroxy butyramide, readily obtained from the bis-dimethylamide of tartaric acid, employing a combination of selective Grignard additions and a stereoselective reduction.Ballistocardiographic studies of ethaverine as a coronary vasodilator; preliminary report

D MOON, H J MINEUR, G R HOPPER, S H SCHWARTZPMID: 13118334 DOI:

Abstract

Studies on the use of ethaverine in the treatment of angina pectoris

D L SIMON, A IGLAUER, R C SCOTTPMID: 13197291 DOI: 10.1016/0002-8703(54)90126-x

Abstract

Apigenin and Ethaverine Hydrochloride Enhance Retinal Vascular Barrier In Vitro and In Vivo

Weiwei Jiang, Huan Chen, Zhengfu Tai, Tian Li, Ling Luo, Zongzhong Tong, Weiquan ZhuPMID: 32821505 DOI: 10.1167/tvst.9.6.8

Abstract

This study aims to develop an impedance-based drug screening platform that will help identify drugs that can enhance the vascular barrier function by stabilizing vascular endothelial cell junctions.Changes in permeability of cultured human retinal microvascular endothelial cells (HRMECs) monolayer were monitored in real-time with the xCELLigence RTCA system. Using this platform, we performed a primary screen of 2100 known drugs and confirmed hits using two additional secondary permeability assays: the transwell permeability assay and the XPerT assay. The cellular and molecular mechanisms of action and in vivo therapeutic efficacy were also assessed.

Eleven compounds blocked interleukin 1 beta (IL-1β) induced hyperpermeability in the primary screen. Two of 11 compounds, apigenin and ethaverine hydrochloride, reproducibly blocked multiple cytokines induced hyperpermeability. In addition to HRMEC monolayers, the two compounds stabilized three other types of primary vascular endothelial cell monolayers. Preliminary mechanistic studies suggest that the two compounds stabilize the endothelium by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization. The two compounds showed in vivo efficacy in an animal model of retinal permeability.

We developed an impedance-based cellular phenotypic drug screening platform that can identify drugs that enhance vascular barrier function. We found apigenin and ethaverine hydrochloride stabilize endothelial cell junctions and enhance the vascular barrier by blocking ARF6 activation and increasing VE-cadherin membrane localization.

The drugs identified from the phenotypic screen would have potential therapeutic efficacy in retinal vascular diseases regardless of the underlying mechanisms that promote vascular leak.

Ethaverine in the treatment of angina pectoris

D P DEGENHARDT, R HODGKINSONPMID: 13160265 DOI: 10.1136/hrt.16.2.142

Abstract

Ethaverine in the treatment of angina pectoris

C M VOYLES, H A SIEBER, E S ORGAINPMID: 13069258 DOI: 10.1001/jama.1953.02940180014004

Abstract

Inhibitory effects of ethaverine, a homologue of papaverine, on monoamine oxidase activity in mouse brain

S S Lee, J J Lee, M J Cheong, Y H Kim, Y Kim, Y P Yun, C K Lee, M K LeePMID: 11456127 DOI: 10.1248/bpb.24.838

Abstract

The effects of benzylisoquinoline compounds such as ethaverine, laudanosine, and tetrahydropapaverine on monoamine oxidase (MAO, EC 1.4.3.4) activity in mouse brain were investigated. Ethaverine showed an inhibition of MAO activity in a concentration-dependent manner (57.6% inhibition at 40 microm). Papaverine also inhibited MAO activity (38.1% inhibition at 40 microM). However, laudanosine and tetrahydropapaverine did not inhibit MAO activity. The IC50 value of ethaverine for MAO was 25.5 microm. Ethaverine non-competitively inhibited MAO activity with a substrate kynuramine. The Ki value for ethaverine was 11.9 microM. In addition, ethaverine proved to preferentially inhibit type B MAO activity in a concentration-dependent manner, with an IC50 value of 32.8 microm. These results suggest that ethaverine partially contributes to the regulation of catecholamine content.Inhibitory effects of ethaverine, a homologue of papaverine, on dopamine content in PC12 cells

J S Shin, J J Lee, Y Kim, C K Lee, Y P Yun, M K LeePMID: 11201237 DOI: 10.1248/bpb.24.103

Abstract

The inhibitory effects of ethaverine on dopamine content in PC12 cells were investigated. Ethaverine decreased dopamine content in a concentration-dependent manner in PC12 cells and showed 33.6% inhibition of dopamine content at a concentration of 1.0 microM for 24-48 h. The IC50 value of ethaverine was 1.4 microM. Dopamine content was lowered at 6h and reached a minimal level at 12h after exposure to ethaverine at 2.0 microM. The decreased dopamine level was maintained up to 48 h and then recovered to the control level at about 72 h. Tyrosine hydroxylase (TH) was inhibited at 6 h following treatment with ethaverine in PC12 cells and the activity was maintained at a reduced level up to 36 h (12-22% inhibition at 2.0 microM). These results indicate that ethaverine leads to a decrease in dopamine content by inhibition of TH activity.Explore Compound Types